5-(Methylamino)pyrimidine-4,6-diol
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Overview
Description
5-(Methylamino)pyrimidine-4,6-diol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of a methylamino group at position 5 and hydroxyl groups at positions 4 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylamino)pyrimidine-4,6-diol can be achieved through several methods. One common approach involves the reaction of 2,4,6-trichloropyrimidine with methylamine, followed by hydrolysis to introduce the hydroxyl groups at positions 4 and 6. The reaction typically requires the use of a base such as sodium hydroxide and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(Methylamino)pyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The methylamino and hydroxyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4,6-dione derivatives, while substitution reactions can produce various alkylated or acylated pyrimidine compounds .
Scientific Research Applications
5-(Methylamino)pyrimidine-4,6-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Methylamino)pyrimidine-4,6-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include binding to active sites, inhibition of enzyme activity, and modulation of receptor functions. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-Methylpyrimidine-4,6-diol: Similar in structure but lacks the methylamino group.
2-Amino-4,6-dihydroxypyrimidine: Contains an amino group at position 2 instead of a methylamino group at position 5.
4,6-Dihydroxypyrimidine: Lacks both the methylamino and amino groups.
Uniqueness
5-(Methylamino)pyrimidine-4,6-diol is unique due to the presence of both methylamino and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-hydroxy-5-(methylamino)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-6-3-4(9)7-2-8-5(3)10/h2,6H,1H3,(H2,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORHMPSEQMRAFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=CNC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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